molecular formula C18H17ClO3 B12546568 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate CAS No. 143304-74-9

3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate

Cat. No.: B12546568
CAS No.: 143304-74-9
M. Wt: 316.8 g/mol
InChI Key: RMQGXIKNKUPIJK-UHFFFAOYSA-N
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Description

3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C18H17ClO3 It is known for its unique structure, which combines an ethenylphenyl group with a chlorohydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-(2-Ethenylphenyl)propyl Alcohol: This can be achieved through the reaction of 2-ethenylphenylmagnesium bromide with propylene oxide, followed by hydrolysis.

    Esterification: The 3-(2-ethenylphenyl)propyl alcohol is then esterified with 3-chloro-4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The chlorohydroxybenzoate moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethenylphenyl)propyl 4-hydroxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-(2-Ethenylphenyl)propyl 3-chlorobenzoate: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

3-(2-Ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

143304-74-9

Molecular Formula

C18H17ClO3

Molecular Weight

316.8 g/mol

IUPAC Name

3-(2-ethenylphenyl)propyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C18H17ClO3/c1-2-13-6-3-4-7-14(13)8-5-11-22-18(21)15-9-10-17(20)16(19)12-15/h2-4,6-7,9-10,12,20H,1,5,8,11H2

InChI Key

RMQGXIKNKUPIJK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CCCOC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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